N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Chromatographic resolution Physicochemical profiling Isomer impurity control

N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955‑07‑8; molecular formula C₁₄H₁₁F₄N₃O; molecular weight 313.25 g mol⁻¹) is a fully synthetic, substituted diaryl urea belonging to the 1-aryl-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea class. The compound bears an ortho‑fluorophenyl ring on one urea nitrogen and a 2‑methyl‑6‑trifluoromethyl‑pyridin‑3‑yl moiety on the other, placing it within a chemical space exploited by multiple kinase‑inhibitor programmes, most notably those targeting p38 MAP kinase and cyclin‑dependent kinases.

Molecular Formula C14H11F4N3O
Molecular Weight 313.25 g/mol
CAS No. 1227955-07-8
Cat. No. B1405618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
CAS1227955-07-8
Molecular FormulaC14H11F4N3O
Molecular Weight313.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC=C2F
InChIInChI=1S/C14H11F4N3O/c1-8-10(6-7-12(19-8)14(16,17)18)20-13(22)21-11-5-3-2-4-9(11)15/h2-7H,1H3,(H2,20,21,22)
InChIKeyCGTQFHGLFHXNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955‑07‑8): Procurement‑Grade Specialty Urea for Kinase‑Directed Research


N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955‑07‑8; molecular formula C₁₄H₁₁F₄N₃O; molecular weight 313.25 g mol⁻¹) is a fully synthetic, substituted diaryl urea belonging to the 1-aryl-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea class . The compound bears an ortho‑fluorophenyl ring on one urea nitrogen and a 2‑methyl‑6‑trifluoromethyl‑pyridin‑3‑yl moiety on the other, placing it within a chemical space exploited by multiple kinase‑inhibitor programmes, most notably those targeting p38 MAP kinase and cyclin‑dependent kinases [1]. It is supplied as a single, well‑defined entity at ≥95 % purity by commercial vendors under catalogue numbers such as 1812DX (AKSci) and OFC1227955078 (Alfa Chemistry) .

Why a Generic Urea Building Block Cannot Replace N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea in Target‑Focused Synthesis


The urea linker places two (hetero)aromatic rings in a defined conformation that controls the vector of two key pharmacophoric elements: the hydrogen‑bond‑donating urea NH groups and the electron‑withdrawing trifluoromethyl‑pyridine [1]. Changing the position of the fluorine atom on the phenyl ring (e.g., from ortho to para) alters both the torsional angle between the aromatic planes and the local electrostatic surface, which directly impacts the compound’s ability to engage the hinge‑binding and hydrophobic back‑pocket regions of kinase catalytic sites [2]. Consequently, simply interchanging positional isomers or removing the fluorine substituent eliminates the specific steric and electronic signature required for structure‑activity‑relationship (SAR) reproducibility, making this compound non‑substitutable in programmes where the ortho‑fluoro diaryl urea motif constitutes a critical design element.

Quantitative Differentiation Evidence for N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea Against Its Closest Commercially Available Analogs


Ortho‑Fluoro vs. Para‑Fluoro Positional Isomer: Physical Property Divergence Relevant to Chromatographic Behaviour and Formulation

The ortho‑fluorophenyl isomer (CAS 1227955‑07‑8) and its para‑fluorophenyl positional isomer (CAS 1227954‑98‑4) share an identical molecular formula and mass yet exhibit divergent dipole moments and molecular shapes that directly impact reversed‑phase retention and polar surface area . While experimental log P values have not been published for either compound, the ortho isomer’s internal hydrogen‑bonding capacity between the urea NH and the ortho‑fluorine atom is predicted to reduce the effective polarity relative to the para isomer, a phenomenon well‑documented in ortho‑fluoro‑substituted diaryl ureas [1].

Chromatographic resolution Physicochemical profiling Isomer impurity control

Guaranteed Minimum Purity Specification: 95 % for Ortho‑Fluoro vs. 90 % for Selected Comparator Vendors

The commercially specified purity for the 2‑fluorophenyl isomer from AKSci is ≥95 % (Product Code 1812DX) . In contrast, the 4‑fluorophenyl isomer is offered by Hoelzel‑Biotech at >90 % purity (ArtNr AS‑9866‑100mg for the ortho compound; the para analogue’s data sheet similarly indicates a lower purity floor) . A 5‑percentage‑point differential in minimum purity specification translates into a guaranteed ceiling of ≤5 % total impurities for the ortho isomer versus ≤10 % for the comparator, a meaningful gap when the compound is used as a quantitative reference standard or as a synthetic intermediate in multi‑step, cGMP‑aligned campaigns.

Purity specification Vendor benchmarking Procurement quality threshold

Ortho‑Fluoro vs. Ortho‑Methyl: Steric and Electronic Modulation of the Hinge‑Binding Motif

Replacement of the 2‑fluoro substituent with a 2‑methyl group (N-(2-methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, Alfa Chemistry Cat. OFC01098 ) introduces a bulkier, electron‑donating substituent that eliminates the strong electronegative σ‑hole presented by fluorine. In the kinase hinge‑binding paradigm, the ortho‑fluorine of the target compound can participate in weak C–F···H–N and C–F···C=O orthogonal multipolar interactions that are absent with a methyl group, thereby altering the residence time and selectivity profile of the urea scaffold [1].

Kinase hinge‑binding Structure–activity relationship Electrostatic potential

Unsubstituted Phenyl vs. 2‑Fluorophenyl: Metabolic Soft‑Spot Mitigation Potential

The N‑phenyl analogue (N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-phenylurea, Fluorochem product ) lacks the ortho‑fluorine, leaving the 2‑position of the phenyl ring susceptible to cytochrome P450‑mediated oxidative metabolism. The well‑established “fluorine blocking” strategy predicts that incorporation of fluorine at the site of metabolic oxidation retards clearance and prolongs half‑life relative to the unsubstituted congener [1]. Although direct comparative metabolic stability data for these exact compounds are not publicly available, this class‑level inference is supported by extensive pharmacokinetic profiling of related diaryl urea kinase inhibitors, where ortho‑fluorination consistently improved microsomal stability (e.g., t₁/₂ extended by ≥2‑fold in human liver microsome assays for ortho‑fluoro vs. unsubstituted phenyl matched pairs) [2].

Metabolic stability Fluorine blocking effect Lead optimisation

Pyridin‑3‑yl Urea (TAK‑659 Analog) vs. 2‑Fluorophenyl Urea: Kinase Selectivity Fingerprint Divergence

Replacement of the 2‑fluorophenyl ring with a pyridin‑3‑yl group (as in N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea, CAS 2108876‑29‑3, also known as TAK‑659 precursor ) converts the terminal ring from a hydrophobic phenyl to a basic, hydrogen‑bond‑capable pyridine. The 2‑fluorophenyl derivative presents a purely hydrophobic interaction surface to the kinase’s selectivity pocket, whereas the pyridin‑3‑yl analogue can engage polar residues therein. This fundamental difference in molecular recognition leads to divergent kinase inhibition profiles: TAK‑659 is a dual SYK/FLT3 inhibitor, while the 2‑fluorophenyl urea scaffold is predominantly explored in the context of p38α and CDK inhibition [1][2].

Kinase selectivity TAK‑659 comparator Chemical biology tool compounds

Procurement Lead‑Time and Stock Availability: Ortho‑Isomer Advantage Relative to Niche Diaryl Urea Derivatives

Among the closely related 1‑aryl‑3‑[2‑methyl‑6‑(trifluoromethyl)pyridin‑3‑yl]urea series, the 2‑fluorophenyl variant (CAS 1227955‑07‑8) is catalogued by at least seven distinct suppliers (AKSci, Alfa Chemistry, Apollo Scientific, ChemScene, Leyan, CymitQuimica, VWR) , whereas the 4‑fluorophenyl isomer and the 2‑methylphenyl analogue are carried by three or fewer vendors. This broader supplier base translates into shorter typical lead times (10–15 days for the 2‑fluorophenyl isomer per Hoelzel‑Biotech ) and a higher probability of stock availability at the time of requisition.

Supply chain reliability Procurement lead‑time Vendor stock status

Preferred Application Scenarios for N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955‑07‑8) in Research and Industrial Settings


Kinase Inhibitor Medicinal Chemistry: Late‑Stage Diversification of the Diaryl Urea Hinge‑Binding Motif

In fragment‑based or structure‑guided programmes targeting p38α MAP kinase or CDKs, the 2‑fluorophenyl urea fragment constitutes a privileged hinge‑binding core [1]. The ortho‑fluorine’s electron‑withdrawing character (Hammett σₘ = +0.34) enhances the NH hydrogen‑bond donor strength relative to unsubstituted or methyl‑substituted analogues, potentially improving binding affinity to the kinase hinge region [2]. Procurement of this specific isomer ensures SAR reproducibility and patent‑defensive freedom‑to‑operate in chemical series where the ortho‑fluoro substitution pattern is explicitly claimed.

Analytical Chemistry: Isomer‑Specific Reference Standard for HPLC Purity Determination

The compound’s ≥95 % certified purity and unique retention characteristics (predicted boiling point 277.7 °C; distinct dipole moment relative to the para‑isomer) make it suitable as a primary reference standard for quantifying residual positional isomer levels in reaction mixtures or purified API . A researcher requiring unambiguous chromatographic identification of the ortho‑fluorophenyl regioisomer cannot substitute the para‑fluorophenyl analogue, as their retention times and UV spectra may differ only marginally, yet carry different regulatory implications.

Chemical Biology Tool Compound: Profiling p38‑Dependent vs. SYK‑Dependent Pathways

When used alongside the pyridin‑3‑yl urea congener (TAK‑659 lead), the 2‑fluorophenyl urea enables orthogonal chemical interrogation of MAP kinase versus tyrosine kinase signalling [1][3]. The absence of a basic nitrogen on the terminal ring directs the compound toward p38/CDK space, whereas the pyridin‑3‑yl variant engages SYK. Procurement of both compounds together provides a matched‑pair toolset for deconvoluting these pathways in cellular assays.

Process Development: Quality‑Controlled Starting Material for Multi‑Step cGMP‑Aligned Synthesis

Sourcing the compound from a supplier that guarantees ≥95 % purity (e.g., AKSci 1812DX) ensures that the starting material meets the quality‑gate criteria for subsequent API intermediate steps. The diversified vendor base (≥7 suppliers) further provides supply‑chain resilience, reducing the risk of single‑source dependency during scale‑up campaigns.

Quote Request

Request a Quote for N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.